Duvelisib

PI3K inhibition Isoform selectivity Kinase profiling

Duvelisib (IPI-145/INK1197) is the definitive dual PI3K-δ/γ inhibitor for laboratories requiring clean dissection of δ/γ-specific signaling without α-mediated metabolic confounders. Unlike idelalisib (δ-only), copanlisib (pan-PI3K with hyperglycemia risk), or umbralisib (δ/CK1ε), Duvelisib delivers Ki=23 pM (δ) and 243 pM (γ) with >1,000-fold selectivity over PI3K-α (IC50=1,602 nM). Its oral continuous 25 mg BID profile (Tmax 1-2 h, t½ 5.2-10.9 h) provides a validated benchmark for oral PI3K inhibitor development. Procure ≥98% HPLC-pure Duvelisib for preclinical CLL/SLL models, tumor microenvironment studies, and PI3K inhibitor comparator assays.

Molecular Formula C22H17ClN6O
Molecular Weight 416.9 g/mol
CAS No. 1201438-56-3
Cat. No. B560053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuvelisib
CAS1201438-56-3
SynonymsIPI145;  IPI 145;  IPI-145. INK1197;  INK 1197;  INK-1197;  Duvelisib.
Molecular FormulaC22H17ClN6O
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1
InChIKeySJVQHLPISAIATJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility<1 mg/ml

Duvelisib (CAS 1201438-56-3): Product-Specific Evidence Guide for PI3K δ/γ Dual Inhibitor in Hematologic Malignancy Research and Procurement


Duvelisib (IPI-145, INK1197, Copiktra) is an orally active, small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, with cell-free Ki values of 23 pM and 243 pM, respectively [1][2]. It is FDA-approved for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) after at least two prior lines of systemic therapy [3]. The compound exhibits a distinct isoform selectivity profile compared to other PI3K inhibitors, with significantly lower potency against PI3K-α and PI3K-β isoforms [4].

Why PI3K Inhibitor Substitution Without Quantitative Benchmarking Undermines Duvelisib Research and Procurement


The PI3K inhibitor class encompasses agents with divergent isoform selectivity profiles, pharmacokinetic properties, and clinical safety signatures that preclude simple interchangeability. Duvelisib's dual δ/γ inhibition differs fundamentally from idelalisib's exclusive δ-targeting, copanlisib's pan-PI3K (α/δ) inhibition, and umbralisib's δ/CK1ε dual mechanism [1]. Even among agents with overlapping isoform activity, quantitative differences in Ki values, clinical progression-free survival (PFS) outcomes, and adverse event frequencies render direct substitution scientifically invalid without explicit comparator data [2][3]. The following evidence items provide the requisite quantitative benchmarks for informed compound selection.

Duvelisib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Selection


PI3K Isoform Potency and Selectivity: Duvelisib vs. Idelalisib, Copanlisib, and Umbralisib

Duvelisib demonstrates picomolar potency for PI3K-δ (Ki = 23 pM) and sub-nanomolar potency for PI3K-γ (Ki = 243 pM) in cell-free assays, with a selectivity window exceeding 1,000-fold against PI3K-α (IC50 = 1,602 nM) and approximately 30-fold against PI3K-β (IC50 = 85 nM) [1]. In contrast, idelalisib is a PI3K-δ-selective inhibitor lacking γ activity, copanlisib potently inhibits both PI3K-α and PI3K-δ (pan-inhibitor), and umbralisib targets PI3K-δ and casein kinase-1ε without γ inhibition [2].

PI3K inhibition Isoform selectivity Kinase profiling

Clinical Efficacy in Relapsed/Refractory CLL/SLL: Duvelisib vs. Ofatumumab (Phase 3 DUO Trial)

In the randomized, global Phase 3 DUO trial (NCT02004522), duvelisib 25 mg twice daily demonstrated significantly superior progression-free survival (PFS) compared to ofatumumab monotherapy in patients with relapsed/refractory CLL/SLL [1]. The hazard ratio of 0.52 represents a 48% reduction in the risk of progression or death.

CLL SLL Progression-free survival Clinical trial

Crossover Efficacy in Ofatumumab-Refractory CLL/SLL: Duvelisib Demonstrates 77% ORR

In the DUO crossover extension study, patients with radiographically confirmed progressive disease after ofatumumab were switched to duvelisib 25 mg twice daily. Notably, 73% of patients whose disease was previously refractory to ofatumumab achieved a response to duvelisib [1].

CLL SLL Drug resistance Crossover trial

Comparative Efficacy in Follicular Lymphoma: Duvelisib vs. Idelalisib, Copanlisib, and Umbralisib (Cross-Trial Analysis)

Cross-trial comparison of Phase 2 registrational studies in relapsed/refractory follicular lymphoma reveals distinct efficacy and safety profiles among PI3K inhibitors. Duvelisib (DYNAMO trial) demonstrated an ORR of 42% with a median PFS of 9.5 months, positioning it within the class efficacy range but with a unique dual δ/γ mechanism not shared by comparators [1][2].

Follicular lymphoma ORR PFS PI3K inhibitors

Pharmacokinetic Profile and Oral Bioavailability: Duvelisib vs. Intravenous Copanlisib

Duvelisib exhibits rapid oral absorption with a Tmax of 1-2 hours, a half-life of 5.2-10.9 hours, and an absolute bioavailability of 42% after a single 25 mg oral dose [1][2]. This twice-daily oral regimen contrasts with copanlisib, which requires intravenous infusion on days 1, 8, and 15 of a 28-day cycle, and idelalisib, which is also oral but dosed at 150 mg twice daily [3].

Pharmacokinetics Bioavailability Oral administration Dosing

Adverse Event Profile Differentiation: Duvelisib vs. Idelalisib and Copanlisib

Duvelisib's safety profile is characterized by immune-mediated toxicities (diarrhea/colitis, transaminitis, pneumonitis) similar to idelalisib, with a treatment-related mortality rate of 15% and fatal/serious infections in 31% of patients [1]. Cross-trial comparisons indicate comparable Grade ≥3 adverse event frequencies between duvelisib and idelalisib, while copanlisib exhibits a distinct safety signature dominated by hyperglycemia (40%) and hypertension (24%) due to PI3K-α inhibition [2].

Safety Toxicity Adverse events PI3K inhibitors

Duvelisib Optimal Application Scenarios: Evidence-Based Use Cases for Research and Clinical Procurement


Preclinical Research Requiring Dual PI3K-δ/γ Inhibition with High α/β Selectivity

Investigators studying the interplay between malignant B-cell autonomous signaling (PI3K-δ) and tumor microenvironment modulation (PI3K-γ) should select duvelisib over idelalisib (no γ activity) or copanlisib (pan-inhibition with α-mediated toxicity confounders). Duvelisib's >1,000-fold selectivity over PI3K-α (IC50 1,602 nM vs. 2.5 nM for δ) enables clean dissection of δ/γ-specific effects without α-related metabolic perturbation [1].

Clinical Procurement for Relapsed/Refractory CLL/SLL in Heavily Pretreated Patients

Based on the DUO trial's FDA-labeled subgroup analysis, duvelisib is specifically indicated for CLL/SLL patients who have received at least two prior systemic therapies [2]. In this population, the median PFS benefit of 13.3 months vs. 9.9 months with ofatumumab (HR=0.52, P<0.0001) provides a quantifiable efficacy benchmark for formulary decisions [3]. The crossover extension data further support use in patients refractory to anti-CD20 therapy, with 73% of ofatumumab-refractory patients achieving response [4].

Comparative Studies Evaluating PI3K Inhibitor Class Toxicity Profiles

Duvelisib serves as a critical comparator in studies designed to differentiate PI3K inhibitor toxicity mechanisms. Its immune-mediated adverse event profile (Gr3+ diarrhea/colitis 20%, hepatic 5.4%) is distinct from copanlisib's metabolic toxicity (hyperglycemia 40%, hypertension 24%) and umbralisib's potentially improved safety profile (Gr3+ diarrhea 10%, hepatic 7%) [5]. Researchers should select duvelisib when a δ/γ dual inhibitor with established clinical safety benchmarks is required.

Oral Continuous Dosing Regimens for Patient Adherence and Logistics Studies

For research or procurement scenarios where oral continuous administration is prioritized over intermittent IV therapy, duvelisib (25 mg oral BID continuous) offers a distinct advantage over IV copanlisib (intermittent infusion schedule) [6]. Duvelisib's pharmacokinetic profile (Tmax 1-2 h, t½ 5.2-10.9 h, absolute bioavailability 42%) supports twice-daily dosing and provides a benchmark for oral PI3K inhibitor development [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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